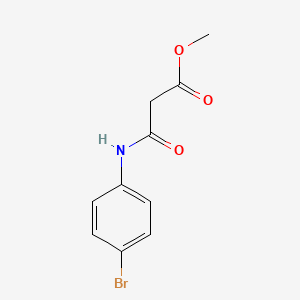
Methyl 3-(4-bromoanilino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-bromoanilino)-3-oxopropanoate is an organic compound that features a brominated aniline moiety attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromoanilino)-3-oxopropanoate typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromoaniline, can be synthesized by nitration of bromobenzene followed by reduction of the nitro group to an amine.
Esterification: The aniline derivative is then reacted with methyl 3-oxopropanoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by esterification using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromoanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products
Scientific Research Applications
Methyl 3-(4-bromoanilino)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromoanilino)-3-oxopropanoate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding to biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloroanilino)-3-oxopropanoate
- Methyl 3-(4-fluoroanilino)-3-oxopropanoate
- Methyl 3-(4-iodoanilino)-3-oxopropanoate
Uniqueness
Methyl 3-(4-bromoanilino)-3-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
CAS No. |
669000-20-8 |
|---|---|
Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 3-(4-bromoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
RMJXWCIDRDKHGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















